CCX872 is classified as a CCR2 antagonist and is notable for its high potency, with an IC50 value of approximately 0.5 nM against human CCR2. This compound has been evaluated in preclinical studies and has entered clinical trials, highlighting its potential significance in treating diseases linked to CCR2 signaling pathways, including renal diseases and cancer .
The synthesis of CCX872 involves multiple chemical reactions that typically include the formation of key intermediates through established organic synthesis techniques. While specific proprietary methods may not be publicly disclosed, the synthesis generally follows a pathway involving:
These steps are critical for obtaining a compound that meets the stringent requirements for pharmacological testing.
The molecular formula of CCX872 is C19H20ClN3O3S, with a molecular weight of 393.89 g/mol. The structure features a sulfonamide group, which is integral to its activity as a CCR2 antagonist. The three-dimensional conformation allows for optimal interaction with the CCR2 receptor, facilitating its antagonistic action.
Key structural data includes:
CCX872 primarily functions through competitive inhibition of CCR2 by preventing the binding of its natural ligand, CCL2 (C-C motif chemokine ligand 2). This interaction leads to several downstream effects:
These reactions are crucial in understanding how CCX872 can ameliorate conditions characterized by excessive inflammation or fibrosis .
The mechanism by which CCX872 exerts its effects involves several steps:
Data from studies indicate that treatment with CCX872 results in significant reductions in proteinuria and renal damage markers in animal models .
These properties are essential for formulating CCX872 into therapeutic agents suitable for clinical use .
CCX872 has shown promise in various scientific applications:
The ongoing research into CCX872's effectiveness across these domains underscores its potential as a valuable therapeutic agent .
CCX872 is a potent small-molecule antagonist selectively designed to target the C-C chemokine receptor type 2 (CCR2). This G protein-coupled receptor (GPCR) binds chemokine ligands such as CCL2 (MCP-1), CCL7, CCL8, and CCL16, which mediate monocyte and macrophage trafficking in inflammatory and neoplastic diseases. In vitro profiling demonstrates CCX872 competitively inhibits CCL2 binding to CCR2 with high specificity. In radio-ligand displacement assays using WEHI-274 murine monocytes, CCX872 achieved an IC₅₀ of 270 nM (R² = 0.78) [1]. Selectivity screening across 30+ chemokine and non-chemokine receptors—including CCR1, CCR3, CCR5, and CXCR4—revealed negligible cross-reactivity (>100-fold selectivity) [1] [6]. This specificity arises from CCX872’s unique interaction with CCR2’s transmembrane allosteric pocket, preventing receptor activation without interfering with constitutive signaling.
Table 1: Selectivity Profile of CCX872 in Chemokine Receptor Binding Assays
Receptor | Ligand | IC₅₀ (nM) | Selectivity vs. CCR2 |
---|---|---|---|
CCR2 | CCL2 | 270 | Reference |
CCR1 | CCL3 | >10,000 | >37-fold |
CCR5 | CCL5 | >10,000 | >37-fold |
CXCR4 | CXCL12 | >10,000 | >37-fold |
CX3CR1 | CX3CL1 | >10,000 | >37-fold |
Functional assays further validate selectivity:
CCX872 disrupts CCL2-driven chemotaxis by sterically hindering CCR2 conformational changes required for Gαᵢ coupling and downstream phosphorylation of MAPK/ERK pathways. In murine models of kidney injury, subcutaneous CCX872 (90 mg/kg/day) reduced albuminuria by 65% and macrophage infiltration by 50% in Adriamycin-induced focal segmental glomerulosclerosis (FSGS) [1]. Similarly, in non-alcoholic steatohepatitis (NASH), CCX872 decreased hepatic CD11b⁺CD11c⁺F4/80⁺ monocyte-derived macrophages by 40%–60%, correlating with improved insulin sensitivity and reduced hepatic triglycerides [3]. Mechanistically, CCX872:
Table 2: CCX872 Efficacy in Preclinical Models of Monocyte-Driven Inflammation
Disease Model | Key Findings | Cellular Targets Affected |
---|---|---|
Adriamycin-induced FSGS | ↓ Urinary albumin (65%); ↓ glomerular macrophages (50%); ↓ BUN (30%) | CD11b⁺Ly6C⁺ monocytes, F4/80⁺ macrophages |
High-fat diet NASH | ↓ Hepatic CD11b⁺CD11c⁺F4/80⁺ cells (60%); ↓ TNF-α (45%); ↓ liver fibrosis (40%) | Inflammatory macrophages, hepatic stellate cells |
CCl₄-induced fibrosis | ↓ Collagen-I deposition (50%); ↓ α-SMA⁺ cells (55%) | Activated myofibroblasts, portal monocytes |
CCX872 acts as a negative allosteric modulator, stabilizing CCR2 in an inactive conformation that impedes CCL2-induced β-arrestin recruitment and receptor internalization. Kinetic studies reveal CCX872 dissociates slowly from CCR2 (t₁/₂ > 8 hours), enabling sustained inhibition despite transient CCL2 surges [1] [6]. This contrasts with orthosteric inhibitors (e.g., CCR2 antibody), which exhibit rapid displacement. Key allosteric effects include:
In fibrotic models, this sustained occupancy translates to >70% inhibition of CCL2-induced monocyte migration for 24 hours post-dose [8].
CCX872 preferentially blocks tumor infiltration of CCR2⁺ myeloid-derived suppressor cells (MDSCs), a key driver of immunotherapy resistance. In glioblastoma (KR158 and 005 GSC models), CCX872 reduced intratumoral CD11b⁺Ly6Cʰⁱ PD-L1⁺ monocytic MDSCs by 50%–60% while increasing their bone marrow sequestration by 2-fold [2] [6]. This "myeloid reconfiguration" synergizes with immune checkpoint inhibitors:
Table 3: CCX872 Effects on MDSC Biology in Tumor Microenvironments
Tumor Model | MDSC Subset Targeted | Change in Tumor MDSCs | Functional Outcome |
---|---|---|---|
Glioblastoma (KR158) | CD11b⁺Ly6CʰⁱPD-L1⁺ | ↓60% | ↑ CD8⁺ T cells (3-fold); ↓ Tregs (30%) |
Melanoma (B16F10) | CD11b⁺Ly6G⁺Ly6Cₗₒ | ↓45% | ↑ Anti-PD-1 response rate (80% vs. 40%) |
Breast cancer (E0771) | CD11b⁺CD33⁺HLA-DRⁿᵉᵍ | ↓50% | ↓ Lung metastases (70%); ↑ cytotoxic T cell activity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: